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2'-Deoxyadenosine 5'-monophosphate monohydrate - 207127-57-9

2'-Deoxyadenosine 5'-monophosphate monohydrate

Catalog Number: EVT-418840
CAS Number: 207127-57-9
Molecular Formula: C10H16N5O7P
Molecular Weight: 349.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2′-Deoxyadenosine 5′-monophosphate monohydrate, often abbreviated as dAMP, is a naturally occurring deoxyribonucleotide. It serves as a fundamental building block of deoxyribonucleic acid (DNA) []. This compound plays a crucial role in various biological processes, including DNA replication, repair, and genetic information storage. In scientific research, dAMP serves as a model compound for studying DNA damage and repair mechanisms [, ]. It is also utilized in investigating the interactions of DNA with other molecules, such as proteins, drugs, and nanoparticles [, , , ].

2'-Deoxyadenosine 5'-Monophosphate (dAMP)

    Compound Description: 2'-Deoxyadenosine 5'-monophosphate (dAMP) is a naturally occurring deoxyribonucleotide, serving as a fundamental building block of DNA []. It plays a crucial role in DNA synthesis and repair []. Its phosphorylation by deoxycytidine kinase (dCK) to dAMP 5'-monophosphate is essential for its biological activity [].

Adenosine 5'-Monophosphate (AMP)

    Compound Description: Adenosine 5'-monophosphate (AMP) is a ribonucleotide and an important molecule involved in energy metabolism and various cellular processes. Structurally similar to dAMP, it differs in the presence of a 2'-hydroxyl group in the ribose sugar moiety [].

4'-Ethynyl-2'-Deoxyadenosine 5'-Monophosphate (EdAP)

    Compound Description: EdAP is a synthetic nucleotide analogue designed as a potential influenza A inhibitor []. It demonstrated potent antiviral activity against influenza A virus replication in Madin-Darby canine kidney cells [].

Cisplatin-dAMP complex (cis-[PtCl(NH3)2(5'-dAMP)]+)

    Compound Description: This complex is formed by the reaction of the anticancer drug cisplatin with dAMP []. Studies have revealed that the platinum moiety in cisplatin can coordinate with dAMP at different positions, including N1, N3, and N7 of the adenine base, with the N3 isomer being surprisingly abundant [].

Formaldehyde-modified dAMP (N-methylol-dAMP)

    Compound Description: This modified nucleotide is formed by the reaction of dAMP with formaldehyde, a common fixative used in tissue preservation []. Studies indicate that this modification is unstable during the dehydration process of formalin-fixed tissues [].

N6-Ethoxymethyl-dAMP

    Compound Description: This modified nucleotide is another product formed during the dehydration of formaldehyde-modified dAMP in ethanol, particularly in the presence of orthophosphates [].

8-Oxo-7,8-dihydro-2'-deoxyadenosine 5'-monophosphate (8-oxo-dAMP)

    Compound Description: 8-oxo-dAMP is an oxidized form of dAMP, often considered a marker of oxidative DNA damage [, ]. It is generated through various oxidative processes, including those involving reactive oxygen species [, ].

2'-Deoxyadenosine

    Compound Description: This purine nucleoside is a dephosphorylated form of dAMP. It plays a role in various cellular processes and has been investigated for its potential in treating immunodeficiency disorders [].

2-Chloro-2'-deoxyadenosine (cladribine)

    Compound Description: Cladribine is a synthetic analogue of 2'-deoxyadenosine used as a chemotherapeutic agent, particularly for hairy cell leukemia []. It acts by interfering with DNA synthesis and repair, ultimately leading to cell death [].

2-Chloro-2'-arabino-fluoro-2'-deoxyadenosine (CAFdA)

    Compound Description: CAFdA is another fluorinated analogue of cladribine designed for improved stability and efficacy []. It demonstrates a higher rate of phosphorylation to its active metabolites compared to cladribine [].

Overview

2'-Deoxyadenosine 5'-monophosphate monohydrate is a nucleotide that plays a crucial role in various biological processes. It consists of a deoxyribose sugar, a phosphate group, and an adenine base. This compound is essential for DNA synthesis and cellular metabolism, and it serves as a building block for nucleic acids.

Source

This compound can be derived from natural sources, specifically as a product of the metabolism of adenosine. It is also synthesized in laboratories for research and pharmaceutical applications. Notable suppliers include Thermo Scientific, Sigma-Aldrich, and Cayman Chemical, which provide high-purity forms of this compound for various scientific uses .

Classification

2'-Deoxyadenosine 5'-monophosphate monohydrate is classified as a purine nucleotide. Its chemical structure can be represented by the formula C10H14N5O6PC_{10}H_{14}N_5O_6P with the CAS number 653-63-4. This compound is categorized under nucleotides that are vital for DNA and RNA synthesis .

Synthesis Analysis

Methods

The synthesis of 2'-deoxyadenosine 5'-monophosphate monohydrate can be achieved through several methods:

  1. Chemical Synthesis: This involves the stepwise assembly of the nucleotide from simpler precursors using phosphoramidite chemistry or other organic synthesis techniques.
  2. Enzymatic Synthesis: Enzymes such as deoxynucleoside kinases can phosphorylate deoxyadenosine to produce deoxyadenosine 5'-monophosphate.
  3. Natural Extraction: Isolation from biological sources where it occurs naturally, although this method is less common for laboratory use due to complexity and yield issues.

Technical details regarding the synthesis often involve controlling reaction conditions such as pH, temperature, and concentration to achieve optimal yields .

Molecular Structure Analysis

Structure

The molecular structure of 2'-deoxyadenosine 5'-monophosphate monohydrate consists of:

  • Adenine Base: A purine derivative.
  • Deoxyribose Sugar: A five-carbon sugar lacking an oxygen atom at the 2' position.
  • Phosphate Group: Attached to the 5' carbon of the sugar.

The three-dimensional arrangement allows for hydrogen bonding, which is critical for its role in nucleic acid formation.

Data

  • Molecular Weight: Approximately 329.24 g/mol.
  • Melting Point: The compound typically decomposes before melting.
  • Solubility: Soluble in water and ammonium hydroxide .
Chemical Reactions Analysis

Reactions

2'-Deoxyadenosine 5'-monophosphate monohydrate participates in several biochemical reactions:

  1. Phosphorylation: Can be converted to 2'-deoxyadenosine 5'-diphosphate and further to 2'-deoxyadenosine 5'-triphosphate through kinase enzymes.
  2. Dephosphorylation: It can also be hydrolyzed to yield deoxyadenosine and inorganic phosphate.

These reactions are fundamental in cellular metabolism and energy transfer processes .

Mechanism of Action

Process

The mechanism of action involves its incorporation into DNA during replication and repair processes. As a substrate for DNA polymerases, it pairs with thymidine during DNA synthesis, ensuring accurate replication of genetic material. Additionally, it plays roles in signaling pathways that regulate cellular functions such as apoptosis and cell cycle progression .

Data

Research indicates that alterations in the levels of nucleotides like 2'-deoxyadenosine 5'-monophosphate can affect cellular functions significantly, influencing processes like gene expression and cellular response to stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Storage Conditions: Should be stored in cool, dry conditions to prevent degradation.

Chemical Properties

  • Stability: Stable under appropriate storage conditions but sensitive to hydrolysis when exposed to moisture.
  • pH Range: Solutions are generally neutral to slightly acidic.

Relevant analyses suggest that maintaining purity is crucial for effective application in biochemical assays .

Applications

Scientific Uses

2'-Deoxyadenosine 5'-monophosphate monohydrate has diverse applications in scientific research:

  1. Molecular Biology: Used as a substrate in DNA synthesis reactions.
  2. Biochemistry: Plays a role in studying enzyme kinetics and metabolic pathways.
  3. Pharmaceuticals: Investigated for potential therapeutic applications in cancer treatment due to its role in nucleic acid metabolism.

Additionally, it serves as a key component in developing diagnostic tools and therapeutic agents targeting various diseases .

Biosynthesis and Enzymatic Regulation of 2'-Deoxyadenosine 5'-Monophosphate

Role in Nucleotide Metabolism Pathways

2'-Deoxyadenosine 5'-monophosphate monohydrate (dAMP·H₂O) serves as a fundamental building block in DNA synthesis and participates in interconnected nucleotide metabolic pathways. This deoxyribonucleotide is synthesized through two primary routes: de novo synthesis and the salvage pathway. In the de novo pathway, dAMP originates from inosine monophosphate (IMP), which undergoes sequential enzymatic modifications. Adenylosuccinate synthetase catalyzes the conversion of IMP to adenylosuccinate, followed by adenylosuccinate lyase producing AMP. Ribonucleotide reductase (RNR) then catalyzes the irreversible reduction of the 2'-hydroxyl group of AMP's ribose sugar, forming dAMP in a reaction dependent on thioredoxin or glutaredoxin redox systems [4] [7].

The salvage pathway offers an energy-efficient alternative by recycling free purine bases and nucleosides. Deoxyadenosine is phosphorylated directly to dAMP by deoxyadenosine kinase, utilizing ATP as a phosphate donor. This pathway predominates in quiescent cells and tissues with high turnover rates, such as bone marrow and lymphoid tissues. dAMP subsequently undergoes phosphorylation to dADP and dATP by nucleotide kinases, with dATP serving dual roles: as a DNA precursor and as a critical allosteric regulator of RNR [3] [4].

  • Metabolic Crossroads: dAMP interfaces with energy metabolism through adenosine deaminase (ADA), which converts deoxyadenosine to deoxyinosine, preventing dATP accumulation. This reaction is physiologically crucial, as elevated dATP disrupts nucleotide pools and inhibits DNA synthesis [6]. The KEGG metabolic database (map00230) positions dAMP within the purine metabolism hub, where imbalances directly impact genomic stability and cellular proliferation [4].

Table 1: Enzymes Governing dAMP Metabolism

EnzymePathwayFunctionCofactors/Regulators
Ribonucleotide reductaseDe novoConverts AMP → dAMPATP (activator), dATP (inhibitor), Thioredoxin
Adenylosuccinate lyaseDe novoConverts adenylosuccinate → AMPMg²⁺
Deoxyadenosine kinaseSalvagePhosphorylates deoxyadenosine → dAMPATP
Adenosine deaminaseCatabolicConverts deoxyadenosine → deoxyinosineZn²⁺
Nucleoside diphosphate kinasePhosphorylationConverts dAMP → dADP → dATPATP

Enzymatic Catalysis of dAMP Formation in Prokaryotic vs. Eukaryotic Systems

The enzymatic machinery governing dAMP synthesis exhibits significant divergence between prokaryotes and eukaryotes, reflecting evolutionary adaptations in genomic maintenance.

Prokaryotic Systems: In Escherichia coli, dAMP production is primarily driven by Class Ia RNR (NrdAB complex). This enzyme requires a dedicated activatory site binding ATP for activity and an inhibitory site where dATP induces global shutdown of deoxyribonucleotide synthesis. Reduction occurs via proton-coupled electron transfer involving a stable tyrosyl radical in the NrdB subunit. The absence of compartmentalization allows rapid nucleotide diffusion to replication sites, with helicase-loader complexes (e.g., DnaB) coordinating dNTP availability at the replisome [8].

Eukaryotic Systems: Eukaryotes employ Class Ia RNR (α₂β₂ complex), with strict cell-cycle regulation. The catalytic α subunit (Rnr1) and radical-generating β subunit (Rnr2) localize to the cytoplasm and nucleus during S phase. Subcellular compartmentalization necessitates sophisticated transport mechanisms, with dAMP shuttled into nuclei via carrier proteins. The minichromosome maintenance (Mcm4/6/7) helicase complex unwinds DNA at origins and interacts physically with RNR, creating localized dNTP production "factories" [8]. Eukaryotes also exhibit tighter integration between salvage enzymes and DNA repair; for instance, deoxyadenosine kinase associates with replication protein A (RPA) at damage sites to rapidly replenish dAMP pools during excision repair [6].

  • Key Structural Differences: Prokaryotic RNRs typically utilize nucleoside diphosphates (ADP) as substrates, whereas eukaryotic enzymes prefer nucleoside triphosphates (ATP). This variation influences feedback inhibition mechanisms—eukaryotic RNR undergoes reversible oligomerization into inactive hexamers upon dATP binding, while bacterial enzymes undergo conformational changes without oligomeric shifts [7] [8].

Table 2: Comparative dAMP Synthesis Machinery

FeatureProkaryotesEukaryotes
Primary RNR ClassIa (NrdAB)Ia (α₂β₂)
Radical GenerationStable tyrosyl radical (NrdB)Di-iron/tyrosyl radical (Rnr2)
Subcellular LocalizationCytoplasmic, unconstrainedCytoplasmic/nuclear, S-phase restricted
dNTP ChannelingDirect diffusion to replisomeMcm helicase-mediated delivery
Salvage IntegrationLimitedDNA repair complex-associated
Major InhibitordATP (allosteric site binding)dATP (hexamer formation)

Regulatory Mechanisms of dAMP Biosynthesis in DNA Replication

The biosynthesis of dAMP is governed by multilayered regulatory mechanisms that ensure balanced nucleotide pools during DNA replication.

Allosteric Feedback Inhibition: dATP acts as a universal negative regulator of RNR across domains of life. In eukaryotes, dATP binding to the activity site (s-site) of RNR triggers hexamer formation, rendering the enzyme inactive. Simultaneously, dATP inhibits purine biosynthesis enzymes like PRPP amidotransferase, reducing precursor flux into AMP/dAMP pathways. This concerted inhibition prevents dNTP overaccumulation, which could increase mutagenesis through error-prone replication [4] [8].

Cell-Cycle Checkpoint Control: During S phase, cyclin-dependent kinases (CDKs) phosphorylate RNR subunits, enhancing enzyme activity and nuclear import. DNA damage triggers p53-dependent upregulation of RNR subunits and salvage enzymes, increasing dAMP production for repair synthesis. The replication stress kinase ATR enforces dNTP adequacy checkpoints; insufficient dATP/dAMP pools stall helicase activation (e.g., Mcm complex phosphorylation) via the Cdc7-Dbf4 (DDK) pathway [8].

Substrate-Specific Activation: ATP binding to RNR’s specificity site (s-site) promotes reduction of pyrimidine substrates (CDP/UDP), while dGTP stimulates ADP reduction. This hierarchical control prioritizes pyrimidine dNTP synthesis early in S phase, switching to purine dNTPs as replication progresses. Helicases further modulate local dAMP availability—RecQ helicases unwind G-quadruplex structures that impede replication forks, facilitating dAMP incorporation during lagging-strand synthesis. Notably, template-incorporated dAMP analogs like 2-chloro-dAMP induce replication stalling, demonstrating how structural alterations in dAMP disrupt polymerase progression [6] [8].

  • Metabolic Sensing: AMP-activated protein kinase (AMPK) links dAMP production to cellular energy status. Under low ATP, AMPK phosphorylates RNR-associated proteins, diverting resources toward dATP synthesis to support essential DNA transactions. This crosstalk ensures replication fidelity during metabolic stress [4].

Table 3: Regulatory Factors in dAMP Homeostasis

RegulatorTargetEffect on dAMP SynthesisPhysiological Context
dATPRNR activity siteGlobal inhibitionPrevents dNTP overaccumulation
ATPRNR specificity sitePromotes CDP/UDP reductionEarly S phase prioritization
CDK2-Cyclin ERNR β subunitPhosphorylation → activationS phase initiation
p53RNR gene promotersTranscriptional upregulationDNA damage response
AMPKRNR-associated scaffoldsEnergy-dependent modulationMetabolic stress adaptation
RecQ helicasesG-quadruplex structuresResolve replication blocksLagging-strand synthesis
  • Clinical Relevance: Inherited defects in dAMP regulatory pathways manifest as severe pathologies. Mutations in deoxyadenosine metabolism (e.g., ADA deficiency) cause toxic dATP accumulation, leading to severe combined immunodeficiency (SCID). Chemotherapeutic agents like clofarabine exploit dAMP regulation by mimicking deoxyadenosine, disrupting feedback inhibition and inducing replication arrest in malignant cells [6].

Properties

CAS Number

207127-57-9

Product Name

2'-Deoxyadenosine 5'-monophosphate monohydrate

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate

Molecular Formula

C10H16N5O7P

Molecular Weight

349.24 g/mol

InChI

InChI=1S/C10H14N5O6P.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H2/t5-,6+,7+;/m0./s1

InChI Key

QQMAPZSBBNPXKS-VWZUFWLJSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O

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